molecular formula C19H20F3NO2 B14796512 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B14796512
M. Wt: 351.4 g/mol
InChI Key: RZNUDZFJIOLNCU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the isoquinoline ring, and a trifluorophenyl group attached via an ethyl chain. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups at positions 6 and 7 on the isoquinoline ring are susceptible to oxidation under strong acidic or oxidative conditions.

Key Reagents and Conditions:

  • Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄).

  • Chromium trioxide (CrO₃) under controlled temperature (40–60°C).

Major Products:

  • Quinone derivatives : Formed via oxidation of methoxy groups to carbonyl functionalities.

  • Epoxidation : Observed in isolated cases under specific peroxide-based conditions.

Significance:
Oxidation modifies electronic properties, enhancing interactions with biological targets like P-glycoprotein.

Reduction Reactions

Reduction primarily targets the isoquinoline ring system and side-chain functional groups.

Key Methods:

  • Catalytic Hydrogenation :

    • Reagents : Palladium on carbon (Pd/C) under H₂ gas (1–3 atm).

    • Conditions : Ethanol or methanol solvent, 25–50°C.

    • Outcome : Saturation of the tetrahydroisoquinoline ring to dihydro derivatives.

  • Transfer Hydrogenation :

    • Reagents : Chiral Ru(II)-catalyzed systems (e.g., Noyori-type catalysts).

    • Conditions : Formic acid/triethylamine azeotrope, dichloromethane solvent.

    • Outcome : Enantioselective reduction for chiral intermediates (e.g., >99% ee) .

Example Reaction Pathway:

TetrahydroisoquinolineH2,Pd/CEtOHDihydroisoquinoline[4]\text{Tetrahydroisoquinoline} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{Dihydroisoquinoline} \quad[4]

Substitution Reactions

The trifluorophenyl-ethyl side chain and aromatic rings participate in electrophilic substitution.

Electrophilic Aromatic Substitution (EAS):

Reagent Conditions Product
Bromine (Br₂)FeBr₃ catalyst, 0–25°C3-Bromo-trifluorophenyl derivatives
Nitronium ion (NO₂⁺)HNO₃/H₂SO₄, 0°CNitrated isoquinoline analogs

Nucleophilic Substitution:

  • Alkylation :

    • Reagents : α-Bromo-phenyl-acetic acid methyl ester, NaH base.

    • Conditions : DMF solvent, 80°C for 1 hour.

    • Outcome : Methyl ester-functionalized derivatives (e.g., LC-MS: m/z 515 [M+1]) .

Cyclization and Ring Formation

Critical for synthesizing the tetrahydroisoquinoline core:

Friedel-Crafts Acylation:

  • Reagents : 3-(4-Trifluoromethylphenyl)propionyl chloride, AlCl₃ catalyst.

  • Conditions : Dichloromethane or nitrobenzene solvent, 20–80°C.

  • Outcome : High-purity cyclized product (>98%) via intermediate amide III .

Pomeranz–Fritsch–Bobbitt Cyclization:

  • Reagents : Concentrated HCl or H₂SO₄.

  • Conditions : Reflux in ethanol/water mixture.

  • Yield : Up to 85% after crystallization.

Functional Group Interconversion

Amide Coupling:

  • Reagents : EDCl/HOBt, DCC, or other coupling agents.

  • Conditions : Dichloromethane, 0–25°C.

  • Application : Synthesis of MDR modulators (e.g., almorexant intermediates) .

Ester Hydrolysis:

  • Reagents : NaOH or LiOH in aqueous THF/MeOH.

  • Conditions : 50–70°C, 2–6 hours.

  • Outcome : Carboxylic acid derivatives for further derivatization .

Comparative Reactivity Table

Reaction Type Reagents Conditions Key Products Yield
OxidationKMnO₄/H₂SO₄40–60°C, 4–8 hrsQuinones60–75%
Catalytic ReductionPd/C, H₂25–50°C, 12–24 hrsDihydroisoquinolines85–90%
NitrationHNO₃/H₂SO₄0°C, 1–2 hrs6-Nitro-trifluorophenyl derivatives55–65%
Friedel-CraftsAlCl₃, propionyl chloride80°C, 6–10 hrsCyclized tetrahydroisoquinoline>98%

Scientific Research Applications

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their efficacy . The compound may also interact with other cellular pathways, contributing to its pharmacological effects.

Biological Activity

6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline (CAS No. 871224-63-4) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₃₃F₃N₂O₃ (including hydrochloride). It features a tetrahydroisoquinoline core with methoxy and trifluoromethyl substituents that influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with isoquinoline structures exhibit a variety of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The specific compound has been noted for its potential as a selective inhibitor in various enzymatic pathways.

1. Anticancer Activity

Several studies have explored the anticancer properties of isoquinoline derivatives. For instance:

  • HDAC Inhibition: Isoquinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study indicated that tetrahydroisoquinoline derivatives could effectively inhibit HDAC8 activity, suggesting potential use in cancer therapies .

2. Neuroprotective Effects

The neuroprotective potential of isoquinolines has been documented:

  • Mechanism of Action: Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis by modulating signaling pathways related to cell survival .

3. Anti-inflammatory Properties

Isoquinoline derivatives have also been studied for their anti-inflammatory effects:

  • Cytokine Modulation: Research suggests that these compounds can reduce the production of pro-inflammatory cytokines in various cellular models .

Case Study 1: HDAC Inhibition

A recent study investigated the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives as HDAC inhibitors. The compound demonstrated significant inhibitory effects on HDAC8 with an IC50 value indicating potent activity. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The underlying mechanism was attributed to its ability to enhance neurotrophic factor signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
HDAC InhibitionInhibits HDAC8 activity
NeuroprotectionModulates signaling pathways
Anti-inflammatoryReduces cytokine production

Properties

Molecular Formula

C19H20F3NO2

Molecular Weight

351.4 g/mol

IUPAC Name

6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3

InChI Key

RZNUDZFJIOLNCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC

Origin of Product

United States

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